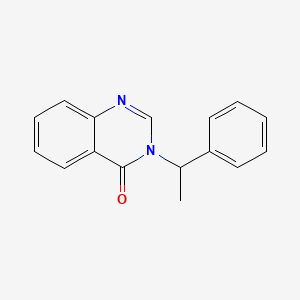

3-(1-phenylethyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-(1-phenylethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-11-17-15-10-6-5-9-14(15)16(18)19/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHNXFGSEUTJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents at the 2-, 3-, and 7-positions of the quinazolinone ring critically determine biological activity. Below is a comparative analysis of key analogues:

Key Observations :

- 7-Position Halogenation : Chlorine at the 7-position (UR-9825) enhances antifungal activity by improving target binding .

- 3-Position Substitution : Bulky groups like 1-phenylethyl or benzylpiperidine increase hydrophobicity, extending half-life in certain species .

- 2-Position Modifications : Thioether () or styryl groups () enhance reactivity and antimicrobial/anticancer activity.

Pharmacokinetic and Toxicity Comparison

| Parameter | 3-(1-Phenylethyl)-4(3H)-Quinazolinone | UR-9825 | 3-(1-Benzylpiperidin-4-yl)-2-sulfanyl |

|---|---|---|---|

| Oral Bioavailability | Unknown | High in rats, low in mice | Moderate (enhanced by sulfanyl group) |

| Toxicity (LD₅₀) | Not reported | >250 mg/kg (rats) | >100 mg/kg (mice) |

| Metabolism | Likely hepatic | Hepatic (CYP450-mediated) | Hepatic and renal |

Insights :

- UR-9825’s low toxicity in rats (250 mg/kg for 28 days) suggests a favorable safety profile for antifungal use .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-substituted-4(3H)-quinazolinones, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 3-substituted-4(3H)-quinazolinones commonly employs the Niementowski reaction using benzoxazinone intermediates or oxidative heterocyclization. For example, green synthesis methods utilize oxidative coupling between 2-aminobenzamide and benzyl alcohol under oxygen with t-BuONa as a base, achieving yields up to 84% . Traditional routes involve multi-step condensation reactions, but these often require hazardous solvents or excess oxidants. Microwave-assisted synthesis has also been explored to enhance efficiency and reduce reaction times . Reaction conditions such as temperature (e.g., 120°C for 24 hours) and solvent choice (e.g., ethanol-water for recrystallization) critically impact purity and yield .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 3-(1-phenylethyl)-4(3H)-quinazolinone derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming substituent positions and stereochemistry, particularly for distinguishing isomers (e.g., UR-9825’s (1R,2R) vs. inactive (1S,2S) forms) . Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For purity assessment, high-performance liquid chromatography (HPLC) combined with elemental analysis is recommended. Single-crystal X-ray diffraction is essential for resolving complex stereochemistry, as demonstrated in indazole derivatives .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions of the quinazolinone core impact biological activity, particularly in antifungal or antiviral contexts?

- Methodological Answer : Substitution at the 7-position with halogens (e.g., Cl) enhances antifungal activity by improving target binding and hydrophobicity, as seen in UR-9825, which outperformed fluconazole in vitro . At the 2-position, styryl or aryl groups influence antiviral activity; for example, 3-(substituted-benzalamino) derivatives inhibit tobacco mosaic virus (TMV) by upregulating PR-1a and PR-5 genes . Structure-activity relationship (SAR) studies should prioritize halogenation, stereochemistry, and hydrophobicity optimization using in vitro assays (e.g., MIC for fungi) and molecular docking.

Q. What mechanistic insights explain the antiviral activity of 3-substituted-4(3H)-quinazolinones against pathogens like TMV?

- Methodological Answer : Antiviral mechanisms involve host defense induction. For compound III-31, semi-quantitative PCR revealed TMV inhibition via PR gene upregulation, which enhances defensive enzymes like chitinase . Researchers should combine transcriptomic analysis with in planta assays to map signaling pathways. Dose-response studies in systemic candidosis models (e.g., mice, rats) further validate efficacy, considering species-specific pharmacokinetics (e.g., rat t1/2 = 6 h vs. mouse t1/2 = 1 h) .

Q. How can researchers reconcile contradictory in vivo efficacy data of 3-substituted-4(3H)-quinazolinones across animal models?

- Methodological Answer : Species-dependent pharmacokinetics are critical. UR-9825 showed moderate activity in mice due to a short half-life (1 h) but higher efficacy in rats (t1/2 = 6 h) and rabbits (t1/2 = 9 h) . To address this, use allometric scaling or PK/PD modeling to extrapolate dosing. Cross-species metabolite profiling (e.g., LC-MS) and hepatic microsome assays can identify degradation pathways, guiding structural modifications for improved stability.

Q. What strategies can overcome the short half-life of 3-substituted-4(3H)-quinazolinones in preclinical models?

- Methodological Answer : Hydrophobicity optimization via substituent engineering (e.g., halogenation at the 7-position) prolongs half-life by reducing metabolic clearance . Prodrug approaches, such as esterification of hydroxyl groups, may enhance bioavailability. Formulation strategies like nanoparticle encapsulation or liposomal delivery systems can also mitigate rapid clearance, as demonstrated in antifungal studies .

Data Contradiction Analysis

Q. Why do some 3-substituted-4(3H)-quinazolinones exhibit high in vitro activity but limited in vivo efficacy?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic metabolism) or insufficient tissue penetration. For example, UR-9825’s in vitro superiority over fluconazole did not fully translate in vivo in mice due to its short half-life . To resolve this, conduct parallel in vitro plasma protein binding assays and in vivo biodistribution studies. Adjust dosing regimens (e.g., bid administration) or use sustained-release formulations to maintain therapeutic concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.